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Compound of Interest

Compound Name: Boc-L-2-aminobutanoic acid

Cat. No.: B558399

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Boc-L-2-
aminobutanoic acid (N-tert-butoxycarbonyl-L-2-aminobutanoic acid), a key building block in
peptide synthesis and medicinal chemistry. The following sections detail its characteristic
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along
with comprehensive experimental protocols for data acquisition.

Chemical Structure and Properties

o IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]butanoic acid

CAS Number: 34306-42-8[1][2]

Molecular Formula: CoH17NOa4[1][2]

Molecular Weight: 203.24 g/mol [1][2][3]

Appearance: White to off-white solid[1][2]

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for Boc-L-2-
aminobutanoic acid. These values are compiled from typical ranges for Boc-protected amino
acids and available data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data (Typical)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~4.0-4.3 Multiplet 1H a-CH (methine)
~3.3-35 Broad 1H N-H (amide)
~1.6-1.9 Multiplet 2H -CHz- (methylene)
1.45 Singlet 9H -C(CHs)s (tert-butyl)[4]
0.95 Triplet 3H -CHs (methyl)

Note: Solvent is typically CDCls or DMSO-ds. The a-proton chemical shift can range from 3.8-

4.7 ppm depending on the solvent and concentration.[3] Certificates of analysis for this

compound confirm that its *H NMR spectrum is consistent with the expected structure.[1][2]

Table 2: 13C NMR Spectroscopic Data (Typical)

Chemical Shift (6) ppm

Assighment

~175-178 C=0 (Carboxylic Acid)

~155 - 156 C=0 (Boc carbamate)[3]

~79-81 -C(CHs)s (tert-butyl quaternary)[3]
~55 - 58 o-CH

~28.3 -C(CHs)s (tert-butyl methyls)
~25-27 -CHz- (methylene)

~9-11 -CHs (methyl)

Note: Solvent is typically CDCIs or DMSO-de.
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Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Typical)

Wavenumber (cm~?)

Functional Group Assignment

~3300 - 3500 N-H Stretch (amide)[3]

~2800 - 3300 O-H Stretch (carboxylic acid, broad)
~1700 - 1760 C=0 Stretch (carboxylic acid)[3]
~1680 - 1720 C=0 Stretch (Boc carbamate)[3]
~1500 - 1540 N-H Bend (amide 1)

~1160 - 1250 C-O Stretch (carbamate)

Mass Spectrometry (MS)

Table 4. Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)

lon

204.123 [M+H]* (Calculated for CoH1sNOa4™")
226.105 [M+Na]* (Calculated for CoH17NNaOa™)
202.108 [M-H]~ (Calculated for CoH16NOa4™)
[M-C4HoO]* or [M-CaHs-H]* (Fragment
148.076 corresponding to loss of tert-butyl or
isobutylene)
M-Boc+H]* (Fragment corresponding to loss of
104.071 : I* (Frag P g

the Boc group)

Note: High-resolution mass spectrometry (HRMS) is used to confirm the elemental

composition.[3] The observed ions and their relative abundances can vary depending on the

ionization technique used (e.g., ESI, ClI, El).
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Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Accurately weigh 5-10 mg of Boc-L-2-aminobutanoic acid.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs; or Dimethyl sulfoxide-de, DMSO-dse) in a clean, dry NMR tube.[4]

o Ensure the solution is homogeneous by gentle vortexing or inverting the tube several
times.[4]

e Instrument Parameters (*H NMR):

o Spectrometer: 400 MHz or higher field strength spectrometer.

o

Pulse Program: Standard single-pulse sequence (e.g., 'zg30").

[¢]

Number of Scans: 16 to 64 scans are typically sufficient.[4]

[e]

Relaxation Delay (d1): 1-2 seconds.

[e]

Acquisition Time: 2-4 seconds.

o

Spectral Width: 0-12 ppm.

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher, corresponding to the *H frequency.

o Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30’).

o Number of Scans: 512 to 2048 scans, or more, depending on the sample concentration.
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o Relaxation Delay (d1): 2 seconds.

o Spectral Width: 0-200 ppm.

» Data Processing:

o

Apply Fourier transformation to the acquired Free Induction Decay (FID).

[¢]

Perform phase correction and baseline correction.

[¢]

Calibrate the chemical shifts using the residual solvent peak (e.g., CDCls at 7.26 ppm for
H and 77.16 ppm for 13C).

[¢]

Integrate the signals in the *H NMR spectrum.

Infrared (IR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) and Thin Solid Film methods,
which are common for solid samples.

o Sample Preparation (ATR Method):

o Place a small amount of the solid Boc-L-2-aminobutanoic acid directly onto the ATR
crystal.[5]

o Ensure good contact between the sample and the crystal by applying pressure using the
instrument's pressure clamp.[5]

e Sample Preparation (Thin Solid Film Method):

o Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile
solvent like methylene chloride or acetone.[6]

o Drop the solution onto a salt plate (e.g., NaCl or KBr).[6]
o Allow the solvent to fully evaporate, leaving a thin film of the compound on the plate.[6]

o Data Acquisition:
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o Place the sample (ATR unit or salt plate) into the spectrometer's sample compartment.[6]

o Collect a background spectrum of the empty ATR crystal or clean salt plate. This will be
automatically subtracted from the sample spectrum.

o Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-
400 cm™1.

» Data Processing:

o The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber

(cm™2).

o Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

This protocol outlines a general procedure for Electrospray lonization (ESI) coupled with a
mass analyzer (e.g., Quadrupole, Time-of-Flight).

e Sample Preparation:

o Prepare a stock solution of Boc-L-2-aminobutanoic acid at a concentration of
approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[7]

o Dilute this stock solution to a final concentration of 1-10 pg/mL using a mixture of solvents
appropriate for ESI, often containing a small amount of formic acid (for positive ion mode)
or ammonium hydroxide (for negative ion mode) to promote ionization.[7]

o Filter the final solution through a 0.22 um syringe filter to remove any particulates that
could block the instrument's tubing.[7]

 Instrument Parameters (ESI-MS):
o lonization Mode: Electrospray lonization (ESI), positive and/or negative mode.

o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
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o Infusion: Introduce the sample solution into the ion source via direct infusion using a
syringe pump at a flow rate of 5-10 yuL/min. Alternatively, use Liquid Chromatography (LC)

for sample introduction.

o Source Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and
temperature to achieve a stable and strong signal for the analyte.

o Mass Range: Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).
o Data Analysis:
o Identify the molecular ion peak (e.g., [M+H]*, [M+Na]*, or [M-H]").

o If using high-resolution MS, compare the measured accurate mass to the calculated
theoretical mass to confirm the elemental composition.

o Analyze fragmentation patterns if MS/MS experiments are performed to further confirm the

structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound such as Boc-L-2-aminobutanoic acid.
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Spectroscopic Analysis Workflow for Boc-L-2-aminobutanoic Acid
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Caption: General workflow for the spectroscopic analysis of Boc-L-2-aminobutanoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of Boc-L-2-
aminobutanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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boc-I-2-aminobutanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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